DL-Glutamine

描述

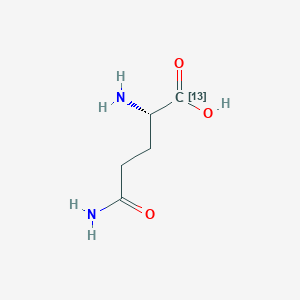

DL-Glutamine is a compound that consists of both D- and L- enantiomers of glutamine. Glutamine is an α-amino acid that is used in the biosynthesis of proteins. It is classified as a charge-neutral, polar amino acid. Glutamine is non-essential and conditionally essential in humans, meaning the body can usually synthesize sufficient amounts of it, but in some instances of stress, the body’s demand for glutamine increases, and glutamine must be obtained from the diet .

作用机制

Target of Action

DL-Glutamine, a non-essential amino acid, is abundantly present throughout the body and plays a crucial role in various metabolic processes . It is synthesized from glutamic acid and ammonia . Glutamine is the principal carrier of nitrogen in the body and serves as an important energy source for many cells . It is involved in the activation and function of diverse immune subsets, playing key roles in the TCA cycle, heat shock protein responses, and antioxidant systems .

Mode of Action

This compound’s mode of action is multifaceted. It improves nicotinamide adenine dinucleotide (NAD) redox potential . Supplemental this compound’s possible immunomodulatory role may be accounted for in a number of ways. It appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine .

Biochemical Pathways

This compound is involved in several biochemical pathways. It participates in the tricarboxylic acid (TCA) cycle, contributing to energy production . It also plays a role in the synthesis of nucleotides and amino acids . Glutamine metabolism has been linked to redox homeostasis, the synthesis of metabolites that drive the TCA cycle, the generation of antioxidants to eliminate reactive oxygen species (ROS), the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

This compound exhibits rapid absorption and elimination, with no significant change in the baseline (pre-dose) this compound concentration throughout the study, indicating no drug accumulation . Pharmacokinetics was best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral this compound .

Result of Action

This compound has various molecular and cellular effects. It is involved in the synthesis of four main macromolecules in the cytosol: proteins, nucleotides, lipids, and fatty acids . In cells with an oncogenic mutational status, including K-Ras mutation, glutaminolysis sustains mitochondrial generation of CP by providing enough nitrogen fuel as ammonium ions, and mitochondrial CP then participates in cytosolic de novo pyrimidine synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of glutamine, via GLS action, yields ammonia (from the amide nitrogen of glutamine) for the ATP-dependent formation of carbamoyl phosphate and also the formation of aspartate through glutaminolysis which ultimately leads to the synthesis of purines and pyrimidines required for DNA and RNA synthesis .

生化分析

Biochemical Properties

DL-Glutamine is involved in several biochemical reactions. It interacts with enzymes such as glutaminase (GLS) and glutamate dehydrogenase (GDH), which catalyze its conversion to glutamate . This interaction is crucial for the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is essential for lymphocyte proliferation and cytokine production, macrophage phagocytic plus secretory activities, and neutrophil bacterial killing .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound is linked to insulin secretion by pancreatic β–cells where it stimulates glucose oxidation with consequent increase of ATP/ADP ratio .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound availability in tissues effectively increased glutamine availability in tissues, such as the liver and muscle, which amplified GSH stores and improved the redox state of the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, chronic oral administration of this compound effectively increased glutamine availability in tissues, such as the liver and muscle, which amplified GSH stores and improved the redox state of the cell .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminase and glutamate dehydrogenase, which are part of the glutamine metabolic pathway . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the amino acid transporter, ASCT2/SLC1A5 . It is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase .

Subcellular Localization

This compound is localized in various subcellular compartments. For instance, glutamine synthetase, an enzyme that plays a key role in glutamine metabolism, is found in the cytoplasm of astrocytes . The subcellular localization of this compound can affect its activity or function .

准备方法

Synthetic Routes and Reaction Conditions

DL-Glutamine can be synthesized from DL-glutamic acid. The process involves protecting the α-amino group of DL-glutamic acid using phthaloyl as a protecting group. The protected DL-glutamic acid is then reacted with acetic anhydride under reflux conditions to form N-phthaloyl-DL-glutamic acid anhydride. This intermediate is then reacted with ammonia solution to produce N-phthaloyl-DL-glutamine. Finally, the phthaloyl group is removed using hydrazine hydrate to yield this compound .

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. The use of inexpensive raw materials and efficient reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

DL-Glutamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glutamic acid.

Reduction: It can be reduced to form glutamine derivatives.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include glutamic acid, glutamine derivatives, and substituted glutamines .

科学研究应用

DL-Glutamine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Plays a crucial role in cell culture media as a source of nitrogen and energy.

Medicine: Used in clinical nutrition supplementation, especially for immune-suppressed individuals and patients with catabolic conditions.

Industry: Employed in the production of pharmaceuticals and as a nutritional supplement in food and beverages

相似化合物的比较

Similar Compounds

L-Glutamine: The naturally occurring enantiomer of glutamine.

Glutamic Acid: An amino acid that is structurally similar to glutamine but has a carboxylic acid group instead of an amide group.

Glutamate: The ionized form of glutamic acid, which acts as a neurotransmitter

Uniqueness

DL-Glutamine is unique because it contains both D- and L- enantiomers, providing a broader range of biological activities compared to L-glutamine alone. This makes this compound particularly useful in research and industrial applications where both enantiomers’ properties are beneficial .

属性

CAS 编号 |

159663-16-8 |

|---|---|

分子式 |

C5H10N2O3 |

分子量 |

147.14 g/mol |

IUPAC 名称 |

(2S)-2,5-diamino-5-oxo(113C)pentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i5+1 |

InChI 键 |

ZDXPYRJPNDTMRX-YTCQKPCCSA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)N |

手性 SMILES |

C(CC(=O)N)[C@@H]([13C](=O)O)N |

规范 SMILES |

C(CC(=O)N)C(C(=O)O)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the metabolic fate of DL-Glutamine in tumor cells?

A1: Research suggests that this compound is readily taken up by tumor cells and converted to glutamic acid. [] This was demonstrated in a study using radiolabeled this compound-2-14C in Yoshida tumor cells. []

Q2: Are there any known differences in how this compound is utilized by tumor cells growing in resistant versus susceptible hosts?

A2: Interestingly, studies using Yoshida ascites tumor cells grown in resistant (Wistar) and susceptible (J strain) rats revealed consistently higher levels of free glutamine in cells grown in the resistant rats. [] This observation suggests potential differences in glutamine metabolism related to host resistance mechanisms.

Q3: How does the structure of this compound relate to its potential interaction with the anti-tumor agent sarkomycin?

A3: Molecular modeling studies revealed structural similarities between this compound and the anti-tumor agent sarkomycin. [] This finding led to the hypothesis that sarkomycin might interfere with glutamine utilization in susceptible tumor cells, contributing to its anti-tumor effect.

Q4: Does this compound administration impact the efficacy of ethanol on behavioral performance in rats?

A4: Research indicates that this compound, along with other metabolites like DL-Threonine and D-Fructose, can inhibit the effects of ethanol on behavioral performance in rats. [] This was observed using a continuous avoidance-type behavioral performance schedule. []

Q5: What is the optimal concentration of this compound for fungal growth and sporulation?

A6: Research on Mucor pusillus and Mucor miehei indicated that a this compound concentration range of 5.0-7.5 g/L was optimal for both growth and sporulation. []

Q6: Is this compound a suitable nitrogen source for conidial production in the fungal pathogen Venturia inaequalis?

A7: this compound was found to be a poor nitrogen source for conidial production in Venturia inaequalis, with minimal to no conidia produced across different isolates. [] This suggests that other amino acids, such as L-Histidine or DL-Alanine, are more suitable for sporulation in this fungus. []

Q7: How is this compound-2,5-15N2 synthesized?

A8: A two-step synthesis of this compound-2,5-15N2 starts with reacting 2-oxopentanedioic acid with hydrazine sulfate-15N2 to yield 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. [] This intermediate is then reduced with hydrogen over a 10% palladium on carbon catalyst to produce this compound-2,5-15N2. []

Q8: What analytical techniques are used to characterize and determine the purity of this compound-2,5-15N2?

A9: Gas chromatography of the trimethylsilylated derivative of this compound-2,5-15N2 is used to assess its purity. [] Additionally, mass spectrometry is employed to confirm the structure of this compound-15N2, this compound, and their respective intermediates. []

Q9: Can you elaborate on the role of this compound in immune regulation, particularly concerning Treg/Th17 cell balance?

A10: this compound has been identified as a potential metabolic biomarker associated with Treg/Th17 cell balance. [, ] Studies using a Traditional Chinese Medicine formula (Guominkang) for treating eosinophilic asthma showed that the formula's efficacy, linked to modulating Treg/Th17 balance, correlated with changes in this compound levels. [] Similarly, in a separate study evaluating another Traditional Chinese Medicine formula (Tuo-Min-Ding-Chuan decoction), this compound was identified as a plasma metabolite biomarker associated with the formula's influence on Treg/Th17 balance. []

Q10: Is there a connection between this compound and specific gut microbiota in the context of allergic asthma?

A11: Research suggests a potential link between this compound and the gut microbiota genus Muribaculaceae. [] In a study investigating Guominkang's effect on eosinophilic asthma, Muribaculaceae emerged as a gut microbiota biomarker associated with Treg/Th17 cell balance, and this balance was also linked to changes in this compound levels. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3323032.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)

![1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one](/img/structure/B3323084.png)

![(1R,3R)-Methyl 2-acetyl-1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3323103.png)